N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Design and Synthesis of Fungicidal Agents : A study by Yang et al. (2017) describes the design, synthesis, and crystal structure analysis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, demonstrating moderate to high fungicidal activities against phytopathogenic fungi. This research suggests that compounds related to benzoxazepines could serve as potential fungicidal candidates for crop protection (Yang et al., 2017).
Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives starting from visnaginone and khellinone, showing analgesic and anti-inflammatory activities. This work indicates the versatility of benzoxazepine-related frameworks in the development of new pharmacologically active molecules (Abu‐Hashem et al., 2020).
Anticancer Evaluation : Bekircan et al. (2008) explored the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, highlighting the potential of benzoxazepine analogs in cancer research (Bekircan et al., 2008).
Potential Applications in Medicinal Chemistry
Tubulin Polymerization Inhibitors : Edwards et al. (2011) prepared various methoxy- and hydroxy-substituted dibenz[c,e]oxepines as colchinol analogues, screening them for their ability to inhibit tubulin polymerization and in vitro growth of leukemia cells. These compounds have potential applications in targeting tumor vasculature (Edwards et al., 2011).
Antimicrobial and Antioxidant Studies : Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, evaluating their antimicrobial and antioxidant activities. This research showcases the potential of benzoxazepine derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-16-6-7-20-12-5-4-10(8-11(12)14(16)18)15-13(17)9-19-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWLFVKSILBLLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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